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Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ON 108600 is a potent multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and

NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1).[1] It

has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer

(TNBC) models, including those resistant to conventional chemotherapy.[2][3] ON 108600
effectively suppresses cancer cell growth, inhibits colony and mammosphere formation, and

induces G2/M cell cycle arrest and apoptosis.[4][5] These effects are mediated through the

simultaneous inhibition of multiple signaling pathways crucial for cancer cell proliferation and

survival, most notably the Wnt/β-catenin signaling pathway.[1][4]

These application notes provide detailed protocols for the preparation and use of ON 108600 in

various cell culture experiments, enabling researchers to effectively investigate its therapeutic

potential.
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Parameter Value Cell Line(s) Reference(s)

IC₅₀ (Kinase

Inhibition)

CK2α1 0.050 µM N/A [1]

CK2α2 0.005 µM N/A [1]

TNIK 0.005 µM N/A [1]

DYRK1A 0.016 µM N/A [1]

DYRK1B 0.007 µM N/A [1]

DYRK2 0.028 µM N/A [1]

Effective

Concentration (Cell-

based assays)

Inhibition of TNBC cell

growth (GI₅₀)
Varies by cell line MDA-MB-231, BT-20 [6]

Induction of G2/M

arrest
0.5 µM

CTG1883 TNBC

organoids
[4]

Induction of apoptosis

(PARP cleavage)

Increasing doses (24-

48h)

MDA-MB-231, TNBC

PDX organoids
[4]

Inhibition of colony

formation

Increasing

concentrations (72h)

Paclitaxel-resistant

MDA-MB-231
[6]

Inhibition of

mammosphere

formation

Not specified
MDA-MB-231,

Hs578T
[5]

Experimental Protocols
Preparation of ON 108600 Stock Solution
Objective: To prepare a concentrated stock solution of ON 108600 for use in cell culture

experiments.
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Materials:

ON 108600 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Based on the molecular weight of ON 108600 (537.38 g/mol ), calculate the amount of

powder required to prepare a 10 mM stock solution in DMSO.

Aseptically weigh the calculated amount of ON 108600 powder in a sterile microcentrifuge

tube.

Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of

10 mM.

Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid

dissolution.

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to

avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term

storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to

avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
Objective: To determine the effect of ON 108600 on the viability and proliferation of cancer

cells.

Materials:
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TNBC cell lines (e.g., MDA-MB-231, BT-20, Hs578T)

Complete cell culture medium (specific to each cell line)

ON 108600 stock solution (10 mM in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium and incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

Prepare serial dilutions of ON 108600 in complete medium from the 10 mM stock solution. A

suggested starting range of final concentrations is 0.01 µM to 10 µM.

Remove the medium from the wells and add 100 µL of the diluted ON 108600 solutions to

the respective wells. Include a vehicle control (medium with the highest concentration of

DMSO used).

Incubate the plate for 24, 48, or 72 hours.

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4

hours at 37°C until a purple formazan precipitate is visible.

Carefully remove the medium and add 100 µL of solubilization solution to each well.

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15542653?utm_src=pdf-body
https://www.benchchem.com/product/b15542653?utm_src=pdf-body
https://www.benchchem.com/product/b15542653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by ON 108600.

Materials:

TNBC cell lines

Complete cell culture medium

ON 108600 stock solution

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere

overnight.

Treat the cells with various concentrations of ON 108600 (e.g., 0.1 µM, 0.5 µM, 1 µM) for 24

or 48 hours. Include a vehicle control.

After treatment, collect both the floating and adherent cells. To detach adherent cells, use a

gentle cell scraper or a brief incubation with trypsin-EDTA.

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x

10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis
Objective: To analyze the effect of ON 108600 on the expression and phosphorylation of target

proteins.

Materials:

TNBC cell lines

Complete cell culture medium

ON 108600 stock solution

6-well cell culture plates

RIPA lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AKT1 (Ser129), anti-phospho-CYCLIN D1 (Thr286),

anti-AXIN2, anti-β-catenin, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system
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Protocol:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with the desired concentrations of ON 108600 (e.g., 0.1 µM, 0.5 µM, 1 µM) for

24 hours.

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Determine the protein concentration of the supernatant using a protein assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Add the chemiluminescent substrate and capture the signal using an imaging system.

For loading control, probe the membrane with an anti-GAPDH or anti-β-actin antibody.
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Caption: Signaling pathway of ON 108600.
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Caption: Experimental workflow for ON 108600.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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